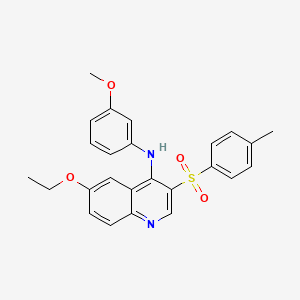

6-ethoxy-N-(3-methoxyphenyl)-3-tosylquinolin-4-amine

Description

6-ethoxy-N-(3-methoxyphenyl)-3-tosylquinolin-4-amine is a quinoline derivative featuring a 4-amine scaffold with distinct substituents: a 6-ethoxy group, a 3-tosyl (p-toluenesulfonyl) group, and an N-linked 3-methoxyphenyl moiety. The tosyl group introduces steric bulk and electron-withdrawing effects, while the ethoxy and methoxyphenyl groups contribute to hydrophobicity and electronic modulation.

Propriétés

IUPAC Name |

6-ethoxy-N-(3-methoxyphenyl)-3-(4-methylphenyl)sulfonylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O4S/c1-4-31-20-10-13-23-22(15-20)25(27-18-6-5-7-19(14-18)30-3)24(16-26-23)32(28,29)21-11-8-17(2)9-12-21/h5-16H,4H2,1-3H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITGTVXFBOXULDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)NC4=CC(=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-(3-methoxyphenyl)-3-tosylquinolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an anthranilic acid derivative reacts with an aldehyde under acidic conditions.

Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide and a suitable base.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic aromatic substitution reaction.

Tosylation: The final step involves the tosylation of the amine group using tosyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to achieve the desired product quality.

Analyse Des Réactions Chimiques

Types of Reactions

6-ethoxy-N-(3-methoxyphenyl)-3-tosylquinolin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

Oxidation: Oxidized quinoline derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Applications De Recherche Scientifique

6-ethoxy-N-(3-methoxyphenyl)-3-tosylquinolin-4-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential as an inhibitor of specific enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mécanisme D'action

The mechanism of action of 6-ethoxy-N-(3-methoxyphenyl)-3-tosylquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression.

Comparaison Avec Des Composés Similaires

Structural Analogues in the 3-Nitroquinoline Series (NQ Compounds)

and describe 3-nitroquinoline derivatives (e.g., NQ1–NQ6, NQ15), which share the quinoline-4-amine core but differ in substituents (Table 1).

Table 1: Key Structural and Physical Properties of NQ Compounds

Key Observations:

- Aniline Modifications: The 3-ethynylphenyl group in NQ1 introduces π-bond conjugation, whereas the 4-ethoxyphenyl in NQ15 enhances hydrophobicity. The target compound’s 3-methoxyphenyl group balances electron donation and lipophilicity .

- Synthetic Yields : High yields (89–95%) for NQ compounds suggest robust methodologies, likely applicable to the target compound’s synthesis .

Brominated and Halogenated Quinoline Derivatives

and highlight 6-bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine, a brominated analog with a difluoromethylphenyl group.

Key Comparisons:

- Halogen vs. In contrast, the tosyl group in the target compound may confer metabolic stability due to sulfonic acid resistance to oxidation .

- Fluorine Effects : Difluoromethyl groups () increase electronegativity and bioavailability, whereas the target compound’s methoxy groups prioritize lipophilicity .

Clinically Relevant Quinoline Analogs

identifies clioquinol and iodoquinol (5-halo-8-hydroxyquinolines) as ML-3H2 analogs.

Key Differences:

- Functional Groups: Clioquinol’s 5-chloro-7-iodo-8-hydroxy substituents contrast with the target compound’s 6-ethoxy-3-tosyl-4-amine scaffold. Hydroxy groups in clinical analogs enable metal chelation, while the target’s ethoxy and tosyl groups may reduce such activity .

- Pharmacological Implications: Clioquinol’s antimicrobial properties stem from halogenation; the target compound’s bioactivity (if any) may hinge on sulfonyl and methoxy interactions .

Pyridazine and Heterocyclic Variants

lists 6-ethoxy-N-(3-methoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide , a pyridazine-based analog.

Key Contrasts:

- Carboxamide vs. Tosyl : The carboxamide group in the pyridazine compound offers hydrogen-bonding capacity, unlike the tosyl group’s steric dominance .

Activité Biologique

6-Ethoxy-N-(3-methoxyphenyl)-3-tosylquinolin-4-amine is a compound that has garnered considerable attention in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the quinoline class, characterized by a fused bicyclic structure that is known for diverse pharmacological properties. The presence of an ethoxy group at the 6-position and a tosyl group at the 3-position enhances its reactivity and biological interactions.

Target Interactions

The primary targets of 6-ethoxy-N-(3-methoxyphenyl)-3-tosylquinolin-4-amine include:

- Bacterial DNA Gyrase : This enzyme is crucial for bacterial DNA replication.

- Topoisomerases : Specifically, it interacts with topoisomerase II from Mycobacterium tuberculosis and topoisomerase IV from Streptococcus pneumoniae.

These interactions suggest that the compound may disrupt DNA replication processes in bacteria, leading to antimicrobial effects.

Molecular Docking Studies

Molecular docking studies have indicated that the compound exhibits high affinity for the active sites of these enzymes, suggesting a strong potential for inhibiting bacterial growth. The mechanism involves binding interactions that disrupt normal enzymatic functions.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research has shown that 6-ethoxy-N-(3-methoxyphenyl)-3-tosylquinolin-4-amine demonstrates significant antibacterial activity against several strains, including:

- Staphylococcus aureus

- Escherichia coli

- Mycobacterium tuberculosis

The compound's ability to inhibit bacterial growth has been attributed to its action on DNA gyrase and topoisomerases.

Anticancer Properties

In addition to its antibacterial effects, this compound has been studied for its anticancer potential. It has shown promise in inhibiting cell proliferation in various cancer cell lines. The proposed mechanism involves modulation of specific signaling pathways related to cell growth and apoptosis .

In Vitro Studies

A series of in vitro studies have demonstrated the efficacy of 6-ethoxy-N-(3-methoxyphenyl)-3-tosylquinolin-4-amine in reducing cell viability in cancer cell lines. For instance:

These findings indicate that the compound could serve as a lead for developing new anticancer agents.

In Vivo Studies

Preliminary animal studies have indicated potential therapeutic benefits, including reduced tumor size and improved survival rates in models treated with this compound. Further research is needed to establish safety profiles and therapeutic windows in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.